Gentamicin X2

Overview

Description

Gentamicin X2 is a minor component of the gentamicin complex, which is a mixture of aminoglycoside antibiotics. This compound has garnered attention due to its potent ability to promote readthrough of premature stop codons, making it a promising therapeutic agent for treating genetic diseases caused by nonsense mutations . This compound is derived from the bacterium Micromonospora echinospora and is part of the clinically valuable gentamicin C complex .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gentamicin X2 involves several enzymatic steps starting from gentamicin A2. The process includes the conversion of a secondary alcohol function at C-300 of gentamicin A2 to an amine, followed by specific methylation and C-methylation steps . The enzymes involved in these steps include oxidoreductase GenD2, transaminase GenS2, S-adenosyl-L-methionine-dependent methyltransferase GenN, and the radical SAM-dependent and cobalamin-dependent enzyme GenD1 .

Industrial Production Methods: this compound is produced through fermentation using Micromonospora species. The fermentation process yields a mixture of gentamicin components, including this compound, which is then isolated and purified using chromatographic methods .

Chemical Reactions Analysis

Types of Reactions: Gentamicin X2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its biosynthesis and modification.

Common Reagents and Conditions:

Oxidation: Involves the use of oxidoreductase enzymes.

Reduction: Catalyzed by enzymes such as GenD2.

Substitution: Involves transaminase enzymes like GenS2.

Major Products: The major products formed from these reactions include gentamicin A, gentamicin C1, C2, and other components of the gentamicin complex .

Scientific Research Applications

Gentamicin X2 has several scientific research applications:

Chemistry: Used as a model compound to study aminoglycoside biosynthesis and enzymatic pathways.

Medicine: Explored as a therapeutic agent for treating genetic disorders caused by nonsense mutations.

Mechanism of Action

Gentamicin X2 exerts its effects by binding to the bacterial ribosome, specifically targeting the 30S and 50S ribosomal subunits. This binding disrupts mRNA translation and interferes with bacterial protein synthesis, leading to bacterial cell death . Additionally, this compound promotes readthrough of premature stop codons by facilitating the incorporation of near-cognate tRNAs at the site of the stop codon, allowing for the continuation of protein synthesis .

Comparison with Similar Compounds

- Gentamicin C1

- Gentamicin C2

- Gentamicin C2a

- Gentamicin B1

- Sisomicin

Comparison: Gentamicin X2 is unique among the gentamicin components due to its potent readthrough activity and superior safety profile. Unlike other gentamicin components, this compound has shown reduced nephrotoxicity and ototoxicity, making it a more promising therapeutic agent for long-term use . Its ability to promote readthrough of premature stop codons sets it apart from other aminoglycosides, which do not exhibit the same level of efficacy in this regard .

Biological Activity

Gentamicin X2, a minor component of the gentamicin complex, has garnered attention due to its significant biological activity, particularly in the context of antibiotic efficacy and therapeutic potential. This article explores the enzymatic biosynthesis, biological effects, and clinical implications of this compound, supported by data tables and case studies.

Overview of Gentamicin Complex

Gentamicin is an aminoglycoside antibiotic primarily used to treat severe infections caused by Gram-negative bacteria. The gentamicin complex comprises multiple components, with this compound being one of the minor constituents. It is formed through a series of enzymatic reactions from gentamicin A2, ultimately leading to various active forms of the antibiotic.

Key Components of Gentamicin Complex

| Component | Structure Variants | Primary Use |

|---|---|---|

| Gentamicin C1 | Major component | Broad-spectrum antibiotic |

| Gentamicin C2 | Major component | Similar to C1, used in infections |

| Gentamicin C2a | Major component | Antibacterial activity |

| This compound | Minor component | Potent readthrough agent |

Enzymatic Biosynthesis

The biosynthesis of this compound involves several key enzymes:

- GenD2 : Converts secondary alcohol at C-3″ to an amine.

- GenS2 : Transaminates the amine.

- GenN : Methylates the amine to form gentamicin A.

- GenD1 : Methylates at C-4″ to produce this compound.

These enzymes work sequentially to transform gentamicin A2 into this compound, which serves as a precursor for other gentamicin components .

Potency and Safety Profile

Research indicates that this compound exhibits superior potency compared to other components in the gentamicin complex, particularly in promoting readthrough of premature stop codons in mRNA. This mechanism has therapeutic implications for genetic disorders caused by nonsense mutations.

- Readthrough Activity : this compound has been shown to effectively induce readthrough in vitro and in vivo, suggesting its potential as a treatment for genetic diseases .

- Safety Profile : In animal studies, this compound demonstrated reduced nephrotoxicity compared to G418, another aminoglycoside. This favorable safety profile supports its further development as a therapeutic agent .

Cytotoxicity Studies

Cytotoxicity assays reveal that while aminoglycosides traditionally have associated toxicities, this compound presents a more favorable safety/readthrough ratio compared to its counterparts:

- Cytotoxicity vs. Readthrough Potency :

Case Studies

-

In Vivo Studies : Rodent models demonstrated that administration of this compound resulted in significantly lower rates of nephrotoxicity compared to G418 while maintaining effective readthrough activity .

- Study Parameters :

- Dosage: Administered via injection

- Outcome Measures: Kidney function tests, readthrough efficacy assessments.

- Study Parameters :

- Clinical Implications : The potential use of this compound as a readthrough agent for treating conditions like cystic fibrosis and muscular dystrophy is under investigation. Ongoing studies aim to establish optimal dosing regimens and long-term safety profiles.

Properties

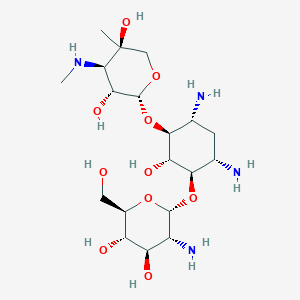

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4O10/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLKNINDVFJPQT-ZFAMMYHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36889-17-5 | |

| Record name | Gentamicin X2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36889-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.